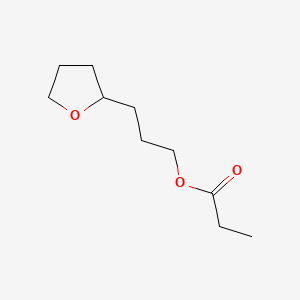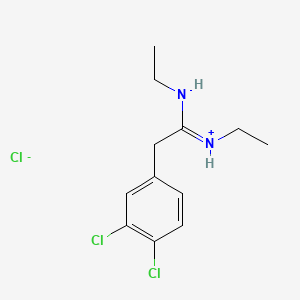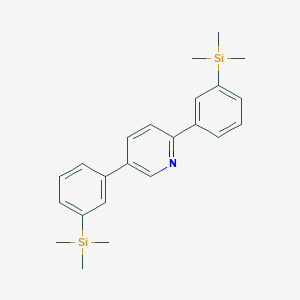
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is an organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further bonded to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine typically involves the reaction of 2,5-dibromopyridine with trimethylsilyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The pyridine ring can act as a coordinating site for metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-diphenylpyridine: Lacks the trimethylsilyl groups, resulting in different chemical properties.
2,5-di(4-(trimethylsilyl)phenyl)pyridine: Similar structure but with trimethylsilyl groups in different positions.
2,5-di(3-(trimethylsilyl)phenyl)thiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is unique due to the presence of trimethylsilyl groups, which confer increased stability and lipophilicity. These properties make it particularly useful in applications requiring robust and hydrophobic compounds.
Propiedades
Fórmula molecular |
C23H29NSi2 |
|---|---|
Peso molecular |
375.7 g/mol |
Nombre IUPAC |
trimethyl-[3-[5-(3-trimethylsilylphenyl)pyridin-2-yl]phenyl]silane |
InChI |
InChI=1S/C23H29NSi2/c1-25(2,3)21-11-7-9-18(15-21)20-13-14-23(24-17-20)19-10-8-12-22(16-19)26(4,5)6/h7-17H,1-6H3 |
Clave InChI |
DSZSMZDLMZDDJK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C2=CN=C(C=C2)C3=CC(=CC=C3)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





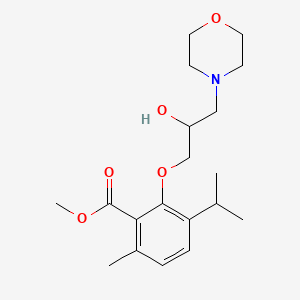
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
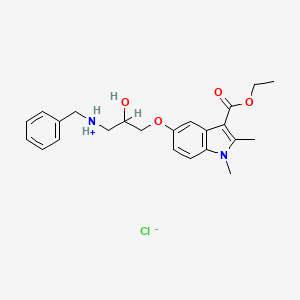
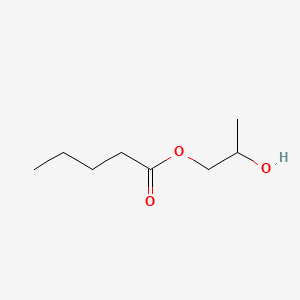
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

